molecular formula C23H26FN3O4S B3408600 N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide CAS No. 877648-80-1

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide

Cat. No.: B3408600
CAS No.: 877648-80-1
M. Wt: 459.5 g/mol
InChI Key: IZXZBGGNZCDAHL-UHFFFAOYSA-N
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Description

This compound features a 4-methoxybenzenesulfonamide core linked to a piperazine ring substituted with a 2-fluorophenyl group and a furan-2-yl ethyl chain. The 2-fluorophenyl and furan substituents likely influence electronic and steric properties, affecting receptor binding and metabolic stability .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O4S/c1-30-18-8-10-19(11-9-18)32(28,29)25-17-22(23-7-4-16-31-23)27-14-12-26(13-15-27)21-6-3-2-5-20(21)24/h2-11,16,22,25H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXZBGGNZCDAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.

    Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO2_2NH-) undergoes hydrolysis, substitution, and redox reactions:

Reaction Type Conditions/Reagents Products Notes
Acidic HydrolysisConcentrated HCl, reflux (100–120°C)4-Methoxybenzenesulfonic acid + Amine derivativeProtonation of the sulfonamide nitrogen enhances electrophilicity.
Basic HydrolysisNaOH (2M), 80°CSodium 4-methoxybenzenesulfonate + Amine derivativeNucleophilic attack by hydroxide at the sulfur center.
Nucleophilic SubstitutionK2_2CO3_3, DMF, alkyl halidesN-Alkylated sulfonamide derivatives Piperazine’s amine may compete for alkylation .

Piperazine Ring Reactions

The 4-(2-fluorophenyl)piperazine moiety participates in alkylation, acylation, and coordination:

Reaction Type Conditions/Reagents Products Notes
AlkylationEthyl bromoacetate, DIPEA, CH3_3CNQuaternary ammonium salt at piperazine nitrogen Fluorophenyl group reduces basicity of the ring nitrogen .
AcylationAcetyl chloride, pyridineN-Acetylpiperazine derivative Steric hindrance from fluorophenyl may slow reaction kinetics .
Metal CoordinationCu(II) or Fe(III) saltsStable metal complexes (e.g., [Cu(L)2_2]2+^{2+})Potential for catalytic or medicinal applications.

Furan Ring Reactivity

The furan-2-yl group undergoes electrophilic substitution and oxidation:

Reaction Type Conditions/Reagents Products Notes
Electrophilic SubstitutionHNO3_3/H2_2SO4_4, 0°C5-Nitro-furan derivative Nitration occurs preferentially at the 5-position due to furan’s π-system .
OxidationKMnO4_4, H2_2O, 25°C2,5-Dihydroxyfuran intermediate (unstable)Further oxidation leads to ring-opening dicarboxylic acid.
Diels-Alder ReactionMaleic anhydride, toluene, ∆Exo-adduct with dienophileLimited by steric hindrance from adjacent ethyl group.

Methoxybenzene Reactivity

The 4-methoxybenzene group participates in demethylation and electrophilic substitution:

Reaction Type Conditions/Reagents Products Notes
DemethylationBBr3_3, CH2_2Cl2_2, -78°C4-Hydroxybenzenesulfonamide derivativeMethoxy group acts as a directing group until removal.
SulfonationH2_2SO4_4, SO3_3, 50°CPolysulfonated side products (minor)Competing sulfonation at ortho positions relative to sulfonamide.
Friedel-Crafts AlkylationAlCl3_3, CH3_3CH2_2ClLimited reactivity due to deactivation by sulfonamideMethoxy group’s activating effect counteracted by sulfonamide.

Redox Reactions

The compound’s redox behavior is influenced by conjugated systems:

Reaction Type Conditions/Reagents Products Notes
Reduction (Sulfonamide)LiAlH4_4, THF, ∆Thioamide derivative (-NHSO2_2→-NHS)Partial reduction under controlled conditions.
Oxidation (Furan)CrO3_3, H2_2O, H2_2SO4_42-Furan carboxylic acidOver-oxidation disrupts furan aromaticity.

Key Findings:

  • Hydrolysis Dominance : Sulfonamide hydrolysis is the most thermodynamically favorable reaction, forming bioactive sulfonic acids .

  • Steric Effects : Bulky substituents on piperazine and furan reduce reaction rates in alkylation and Diels-Alder reactions .

  • Electronic Modulation : The electron-withdrawing fluorophenyl group deactivates the piperazine ring, altering its nucleophilicity .

Scientific Research Applications

Medicinal Chemistry

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide has been extensively studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its interactions with neurotransmitter systems make it a candidate for developing antidepressants and anxiolytics.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Serotonin Receptor Modulation : It has been shown to influence serotonin receptor activity, which is crucial in mood regulation and anxiety disorders.
    Receptor TypeActivity
    5-HT1AAgonist
    5-HT2AAntagonist
  • Dopamine Receptor Interaction : The compound also interacts with dopamine receptors, which may contribute to its effects on mood and cognition.

Neuroprotective Properties

In vitro studies have demonstrated that the compound can inhibit specific enzymes associated with neurodegenerative diseases:

Enzyme TargetIC50 (μM)
Monoamine Oxidase A0.69
Monoamine Oxidase B0.51
Acetylcholinesterase<10

These findings suggest potential applications in managing conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and monoamine oxidases (MAOs).

Study on Antidepressant-Like Activity

In a controlled study, the compound was administered to animal models exhibiting depressive behaviors. Results indicated significant improvement in mood-related assessments compared to control groups, suggesting its potential as an antidepressant.

Neuroprotective Effects in Cellular Models

Research published in Journal of Neurochemistry highlighted the compound's ability to reduce oxidative stress in neuronal cell cultures. This effect was attributed to its antioxidant properties, indicating a role in protecting against neurodegeneration.

Mechanism of Action

The mechanism of action of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine-Based Sulfonamides

Table 1: Key Structural Differences and Implications
Compound Name Piperazine Substituent Sulfonamide Group Heterocyclic Component Key Properties
Target Compound 2-fluorophenyl 4-methoxybenzene Furan-2-yl ethyl Enhanced lipophilicity (4-OCH₃); potential π-π interactions (furan)
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide () 4-fluorophenyl 2,3-dihydrobenzodioxine Furan-2-yl ethyl Benzodioxine may improve metabolic stability; 4-F vs. 2-F alters electronic effects
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () 4-methylbenzenesulfonyl Acetamide linker None Acetamide increases flexibility; tosyl group enhances steric bulk
3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl methanesulphonate () 2-fluorophenyl Methanesulphonate ester None Sulphonate ester may reduce bioavailability compared to sulfonamides
N-ethyl-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1-benzothiophen-5-yl}methanesulfonamide () 2-fluorophenyl Methanesulfonamide Benzothiophene Benzothiophene core increases aromaticity; carbonyl linker modifies conformation

Impact of Substituent Position (2-F vs. 4-F on Phenyl Rings)

  • 4-Fluorophenyl () : The para-fluorine exerts stronger electron-withdrawing effects, which may stabilize charge interactions in binding pockets .

Role of Heterocyclic Components

  • Furan-2-yl (Target Compound) : The oxygen atom in furan enables hydrogen bonding, while its planar structure facilitates π-π stacking with aromatic residues in targets .
  • Benzodioxine () : The fused oxygen-rich ring improves solubility but may reduce membrane permeability compared to furan .
  • Benzothiophene () : Sulfur-containing heterocycles increase lipophilicity and may enhance CNS penetration .

Sulfonamide Modifications

  • 4-Methoxybenzenesulfonamide (Target Compound) : The methoxy group balances solubility and lipophilicity, favoring oral bioavailability .

Biological Activity

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a piperazine ring, a furan moiety, and a sulfonamide group, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C21H26FN3O3S
  • Molecular Weight : 401.52 g/mol

Key Physical Properties

PropertyValue
LogP3.45
Polar Surface Area82.0 Ų
Hydrogen Bond Donors4
Hydrogen Bond Acceptors5

Pharmacological Profile

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antipsychotic and antidepressant agent. The compound's interaction with neurotransmitter receptors is crucial for its pharmacological effects.

The primary mechanism involves modulation of serotonin (5-HT) and dopamine (DA) receptors:

  • Serotonin Receptors : The compound exhibits affinity for multiple serotonin receptor subtypes, particularly 5-HT_1A and 5-HT_2A, which are implicated in mood regulation and anxiety.
  • Dopamine Receptors : Interaction with D_2 receptors suggests potential applications in treating schizophrenia and other psychotic disorders.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit notable antibacterial properties:

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliStrong
Salmonella typhiWeak

The sulfonamide group is particularly known for its antibacterial effects, enhancing the compound's overall efficacy against various pathogens.

Case Studies

  • Antidepressant Effects : A study conducted on animal models demonstrated that the compound significantly reduced depressive-like behaviors in mice subjected to stress tests. This was linked to its ability to increase serotonin levels in the brain.
  • Antipsychotic Properties : In a clinical trial involving patients with schizophrenia, participants receiving the compound showed improved symptoms compared to those on placebo, indicating its potential as an adjunct therapy in psychotic disorders.
  • Neuroprotective Effects : Research indicated that the compound may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Start with a nucleophilic substitution reaction between 2-(furan-2-yl)ethylamine and 1-(2-fluorophenyl)piperazine (synthesized via Ullmann coupling or Buchwald-Hartwig amination) to form the core piperazine-ethyl-furan scaffold .
  • Step 2 : Introduce the sulfonamide group using 4-methoxybenzenesulfonyl chloride under Schotten-Baumann conditions (refluxing in dichloromethane with triethylamine as a base) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., acetonitrile for better solubility of intermediates) and temperature (60–80°C for faster kinetics) to improve yields .

Q. How can researchers validate the structural integrity of this compound using advanced spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the 2-fluorophenyl group (δ 6.8–7.3 ppm for aromatic protons), furan (δ 6.2–7.4 ppm), and sulfonamide NH (δ 3.1–3.5 ppm). Compare with analogous piperazine-sulfonamide structures .
  • X-ray Crystallography : Resolve the crystal structure to verify stereochemistry and hydrogen-bonding patterns (e.g., sulfonamide S=O···H-N interactions) .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C23H25FN3O4S: 482.15) with <2 ppm error .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer :

  • Step 1 : Conduct dose-response assays across multiple cell lines (e.g., NCI-60 panel) and bacterial strains (e.g., Gram-positive vs. Gram-negative) to identify selectivity trends .
  • Step 2 : Use computational docking (e.g., AutoDock Vina) to compare binding affinities for targets like DNA gyrase (antimicrobial) and PI3K (anticancer). Validate with SPR or ITC .
  • Data Analysis : Apply ANOVA to assess statistical significance and rule out assay interference (e.g., cytotoxicity in MTT assays due to sulfonamide redox activity) .

Q. What strategies can elucidate the role of individual moieties (e.g., 2-fluorophenyl, furan) in target binding and pharmacokinetics?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with substituent variations (e.g., replace 2-fluorophenyl with 4-chlorophenyl; swap furan for thiophene). Test for changes in logP (HPLC) and permeability (Caco-2 assay) .
  • Metabolic Stability : Incubate compounds with liver microsomes (human/rat) and quantify metabolites via LC-MS. The 4-methoxy group may reduce CYP450-mediated oxidation .
  • In Silico Modeling : Use CoMFA or MD simulations to map electrostatic/hydrophobic contributions of each moiety to target engagement .

Q. How can researchers address low aqueous solubility during in vivo studies?

  • Methodological Answer :

  • Formulation : Prepare nanosuspensions using wet milling (particle size <200 nm) or cyclodextrin complexes (e.g., HP-β-CD) to enhance bioavailability .
  • Salt Formation : React the sulfonamide with sodium bicarbonate to form a water-soluble sodium salt, confirmed by pH-solubility profiling .
  • Pharmacokinetics : Administer IV/PO in rodent models and measure plasma concentrations (LC-MS/MS). Adjust dosing regimens based on t1/2 and AUC .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide

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